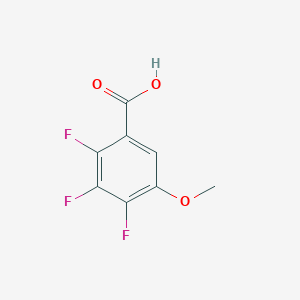

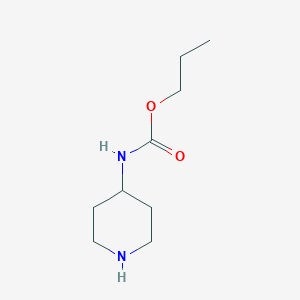

![molecular formula C12H14ClNO2 B141614 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride CAS No. 172733-79-8](/img/structure/B141614.png)

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

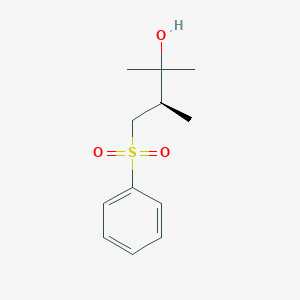

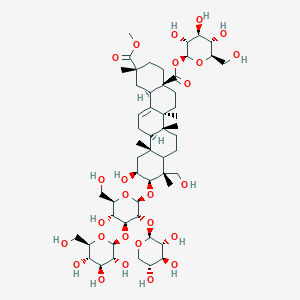

3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is a chemical compound with the CAS Number: 172733-79-8 . It has a linear formula of C12H14ClNO2 . The compound is a white solid and has a molecular weight of 239.7 .

Molecular Structure Analysis

The InChI code for 3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is 1S/C12H13NO2.ClH/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12;/h1-4,13H,5-8H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is a white solid . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Chemical Research

This compound, with the CAS Number 37663-44-8 and molecular weight of 225.72 , is often used in chemical research due to its unique structure. It is a solid at room temperature and is usually stored in an inert atmosphere .

Proteomics Research

The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions and dynamics.

Fluorescent Probe Development

The compound has been used in the development of new specific fluorescent probes . These probes emit fluorescence from green to red to near-infrared and have been functionalized with an N-butyl-3H-spiro[isobenzofuran-1,4’-piperidine] part .

Study of σ Receptors

The compound has been used as a high-affinity probe to enable the study of σ receptors via fluorescence-based techniques . σ receptors are a set of proteins located in the endoplasmic reticulum that perform a variety of functions in cellular signaling and regulation.

Cancer Research

The σ2 receptor subtype, which this compound can bind to, is being explored for the development of diagnostic and therapeutic methods for cancer . The compound’s ability to bind to these receptors could make it a valuable tool in cancer research.

Alzheimer’s Disease Research

Similar to its potential in cancer research, the σ2 receptor is also being investigated for the development of diagnostic and therapeutic methods for Alzheimer’s disease . This compound could play a crucial role in understanding the mechanisms of Alzheimer’s disease and developing new treatments.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name |

spiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12;/h1-4,13H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUFOCPANLQXPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3C(=O)O2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625285 |

Source

|

| Record name | 3H-Spiro[2-benzofuran-1,4'-piperidin]-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172733-79-8 |

Source

|

| Record name | Spiro[isobenzofuran-1(3H),4′-piperidin]-3-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172733-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Spiro[2-benzofuran-1,4'-piperidin]-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

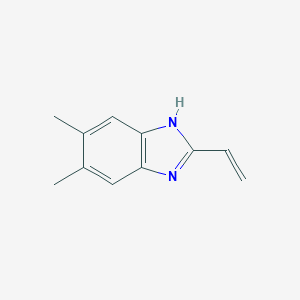

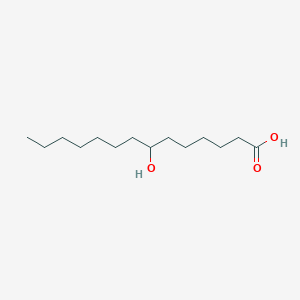

![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)